2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Description

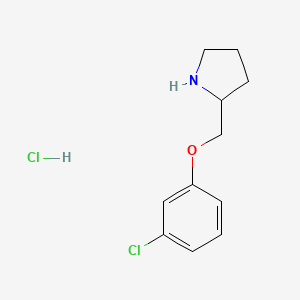

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a 3-chlorophenoxy methyl group attached to the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocyclic amine, serves as the backbone, while the 3-chlorophenoxy substituent introduces steric and electronic effects that influence its physicochemical and biological properties. Key identifiers include:

- Chemical Formula: C₁₁H₁₃ClNO·HCl (exact formula may vary based on salt stoichiometry)

- Molecular Weight: ~218.12 g/mol (calculated for the free base with HCl salt) .

- CAS Number: 1177307-35-5 (for the 2-(3-chlorophenyl) positional isomer variant) .

Its hydrochloride salt form enhances solubility and stability for experimental handling.

Properties

IUPAC Name |

2-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREHVNZJGKCGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological processes and potential therapeutic targets.

Industry: The compound can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Substituent Variations on the Aromatic Ring

Chlorine vs. Fluorine Substituents

- Molecular Weight: ~245.72 g/mol (with additional methoxy group in some variants) .

- 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride (): Fluorine at the ortho position introduces steric hindrance, reducing rotational freedom compared to the meta-chloro isomer.

Dichlorophenyl Derivatives

- 2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine hydrochloride (): Dual chlorine atoms increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Molecular Formula: C₁₃H₁₆Cl₂NO·HCl.

Positional Isomerism on the Pyrrolidine Ring

- 2-(3-Chlorophenyl)pyrrolidine hydrochloride (): Chlorine directly attached to the phenyl ring at the meta position, differing from the phenoxy methyl linkage in the target compound. Enantiomer-specific activity: The (S)-enantiomer (CAS 1360440-58-9) may exhibit distinct biological interactions compared to racemic mixtures .

Functional Group Modifications

Ester and Ether Linkages

- 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride (): A benzoyloxy ethyl group introduces ester functionality, increasing hydrolytic instability compared to ether-linked derivatives. Synthesis requires amino group protection, complicating the synthetic route .

Methoxy and tert-Butyl Groups

- 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride ():

- Methoxy group enhances solubility via hydrogen bonding but may sterically hinder interactions.

Table 1: Key Properties of Selected Pyrrolidine Derivatives

Biological Activity

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique structural features, including a pyrrolidine ring and a chlorophenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 227.69 g/mol

- CAS Number : 1864063-73-9

The synthesis of this compound typically involves the reaction of 3-chlorophenol with pyrrolidine, followed by the addition of hydrochloric acid to form the hydrochloride salt. Various solvents such as dichloromethane or ethanol are used under controlled conditions to optimize yield and purity.

The biological activity of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biological pathways. For instance, it has been investigated for its role in enzyme inhibition, particularly in studies related to cancer therapy.

Enzyme Inhibition

Research indicates that 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride may exhibit significant enzyme inhibition properties. In particular, it has been studied for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor, which is crucial in cancer treatment strategies. Case studies have shown that compounds similar to this one display IC50 values indicating potent inhibition against PARP-1 and PARP-2 enzymes .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that derivatives of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride can exhibit varying degrees of cytotoxic effects on different cancer cell lines. For example:

- MDA-MB-436 : IC50 values around 17.4 µM.

- CAPAN-1 : IC50 values around 11.4 µM.

These findings suggest that structural modifications can significantly influence the potency and selectivity of the compound against specific cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-((3-Chlorophenoxy)methyl)pyrrolidine | Similar pyrrolidine structure | Moderate enzyme inhibition |

| 2-((4-Chlorophenoxy)methyl)pyrrolidine | Different chlorophenoxy positioning | Lower cytotoxicity |

| 2-((3-Bromophenoxy)methyl)pyrrolidine | Bromine substitution instead of chlorine | Varying reactivity and selectivity |

The positioning of the chlorophenoxy group and the presence of the pyrrolidine ring contribute to distinct chemical and biological properties that make this compound particularly valuable for pharmaceutical applications.

Research Applications

The compound has several applications in scientific research:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules aimed at therapeutic targets.

- Biological Studies : Used in studies examining enzyme inhibition and receptor binding, providing insights into potential therapeutic interventions.

- Industrial Applications : Employed in producing specialty chemicals and materials, enhancing various industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.